

Spectroscopic Data of Phenylphosphinic Acid: A Technical Guide

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Compound of Interest

Compound Name: Phenylphosphinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **phenylphosphinic acid**. The information is presented to be a valuable resource for researchers and professionals involved in chemical analysis and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules. The following tables summarize the ^1H , ^{13}C , and ^{31}P NMR data for **phenylphosphinic acid**.

Table 1: ^1H NMR Spectroscopic Data of **Phenylphosphinic Acid**

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
7.40 - 7.80	Multiplet	-	Aromatic Protons (C ₆ H ₅)
8.0 - 12.0	Broad Singlet	-	Acidic Proton (P-OH)
~7.0	Doublet	~500 Hz (¹ J _{PH})	Proton directly bonded to Phosphorus (P-H)

Note: The chemical shift of the acidic proton can vary significantly depending on the solvent and concentration. The P-H proton signal is a characteristic feature of phosphinic acids.

Table 2: ¹³C NMR Spectroscopic Data of **Phenylphosphinic Acid**

Chemical Shift (δ) [ppm]	Assignment
~128	C4 (para)
~130	C2/C6 (ortho)
~132	C3/C5 (meta)
~135 (doublet)	C1 (ipso, coupled to P)

Note: The carbon atoms of the phenyl ring exhibit distinct chemical shifts due to their proximity and coupling to the phosphorus atom.

Table 3: ³¹P NMR Spectroscopic Data of **Phenylphosphinic Acid**

Chemical Shift (δ) [ppm]	Multiplicity
+15 to +25	Multiplet

Note: The chemical shift is referenced to 85% H₃PO₄. The multiplicity arises from coupling to the protons on the phenyl ring and the proton directly attached to the phosphorus atom.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Absorption Data for **Phenylphosphinic Acid**

Frequency (cm ⁻¹)	Vibrational Assignment
3050 - 3080	C-H stretch (aromatic)
2800 - 2900	P-H stretch
2500 - 2700	O-H stretch (acidic, broad)
1600, 1480, 1440	C=C stretch (aromatic ring)
1150 - 1250	P=O stretch
900 - 1000	P-OH bend
700 - 750	C-H bend (out-of-plane, aromatic)

Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining NMR spectra of **phenylphosphinic acid** is as follows:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **phenylphosphinic acid** and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **¹H NMR Acquisition:** Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and an appropriate relaxation delay.

- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
- **^{31}P NMR Acquisition:** Acquire the ^{31}P NMR spectrum. This is often done with proton decoupling to obtain a single sharp peak, or without decoupling to observe the P-H coupling. An external standard of 85% H_3PO_4 is used for chemical shift referencing.
- **Data Processing:** Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

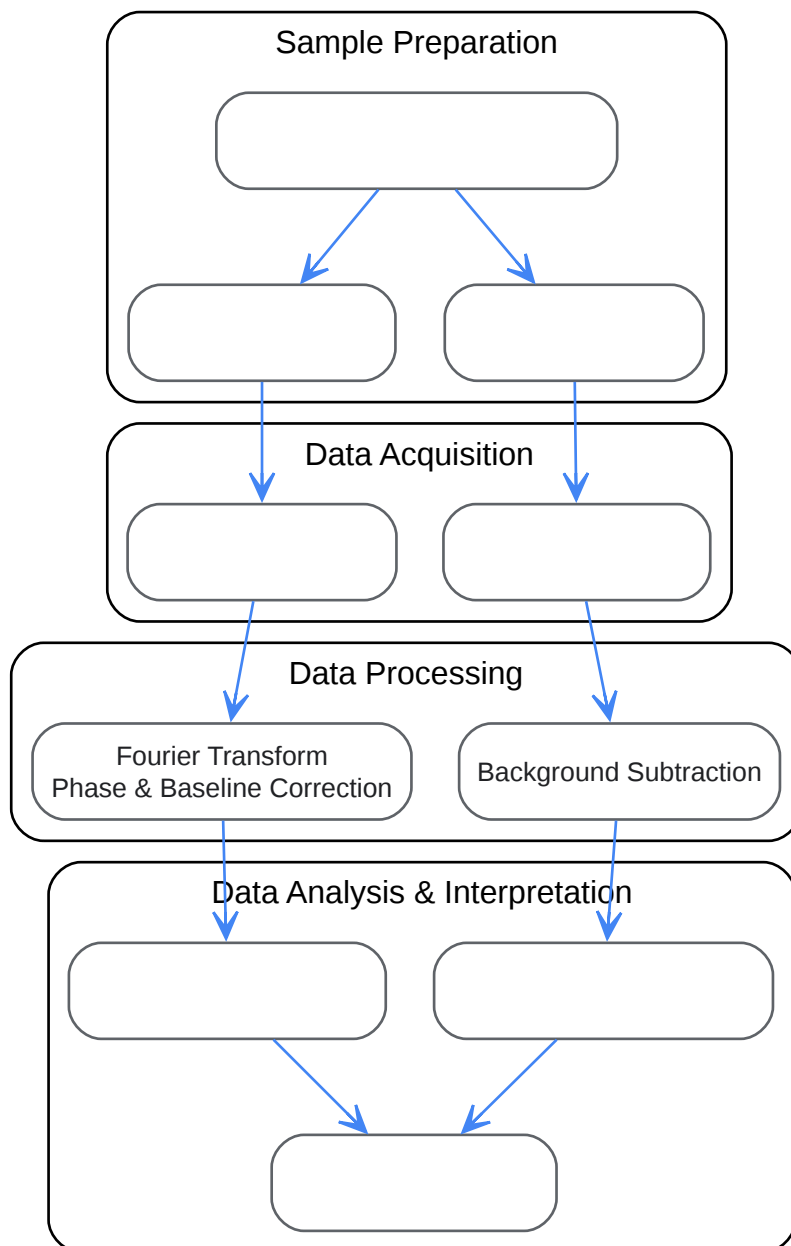
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **Sample Preparation:** Dry potassium bromide (KBr) powder in an oven to remove any moisture.[\[1\]](#) Weigh approximately 1-2 mg of **phenylphosphinic acid** and 100-200 mg of the dried KBr.[\[2\]](#)
- **Grinding and Mixing:** Thoroughly grind the **phenylphosphinic acid** and KBr together in an agate mortar and pestle to create a fine, homogeneous powder.[\[2\]](#)
- **Pellet Formation:** Place the powder mixture into a pellet die and press it under high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[\[1\]](#)[\[4\]](#)
- **Spectrum Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired wavenumber range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
- **Data Analysis:** The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **phenylphosphinic acid**.



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Caption: General workflow for spectroscopic analysis.

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